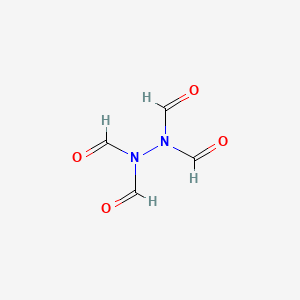

Tetraformylhydrazine

Descripción

Propiedades

IUPAC Name |

N-(diformylamino)-N-formylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O4/c7-1-5(2-8)6(3-9)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODMXZGWWULGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)N(C=O)N(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458976 | |

| Record name | Hydrazinetetracarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52023-52-6 | |

| Record name | 1,1,2,2-Hydrazinetetracarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52023-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinetetracarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Process Description

- Hydrazine hydrate (typically 80% aqueous solution) is reacted with formamide in a molar ratio ranging from approximately 2:0.6 to 2:1.2 (formamide:hydrazine hydrate).

- The initial stage involves mixing the reactants at low temperature (5 to 25 °C) under reduced pressure (vacuum) to facilitate ammonia elimination.

- Subsequently, the reaction mixture is heated to 80–120 °C (preferably around 100 °C) while maintaining vacuum conditions for 1 to 3 hours to complete the formylation.

- Water and unreacted starting materials are distilled off under further reduced pressure.

- The final product, tetraformylhydrazine, is obtained in high purity and yields exceeding 95% based on hydrazine hydrate.

Key Advantages and Notes

- The two-stage process under vacuum minimizes by-product formation and allows for efficient removal of ammonia and water.

- The use of vacuum and temperature control is critical to optimize yield and purity.

- The process avoids the need for solvent addition in purification, which is a disadvantage in older methods that required alcohol addition to dissolve by-products.

Representative Data (Adapted from EP Patent EP0028723A1)

| Parameter | Conditions/Values |

|---|---|

| Molar ratio (formamide:hydrazine hydrate) | 2:0.6 to 2:1.2 (preferably 2:0.8 to 2:1.0) |

| Initial temperature | 5–25 °C |

| Initial pressure | 70 to 600 mbar |

| Reaction temperature | 80–120 °C (preferably ~100 °C) |

| Reaction time at high temp | 1–3 hours |

| Final pressure | 5 to 70 mbar |

| Yield | >95% (based on hydrazine hydrate) |

| Purity | Practically pure this compound |

Example

- Mixing formamide and hydrazine hydrate at room temperature under vacuum, followed by heating at 100 °C for 2 hours.

- Volatile components are distilled off.

- Addition of ethanol induces crystallization of this compound with melting point ~158 °C.

- Yield: approximately 81.5% based on hydrazine hydrate after crystallization.

Alternative Preparation Approaches and Related Compounds

Microwave-Assisted Synthesis

Microwave irradiation has been used for rapid synthesis of related imine-linked compounds and COFs, enhancing reaction rates and product crystallinity. This technique may be applicable to formylation reactions but lacks direct reports for this compound preparation.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Formamide + Hydrazine Hydrate | Formamide, Hydrazine hydrate (80%) | 5–25 °C initial mixing under vacuum; then 80–120 °C for 1–3 h under vacuum; distillation of volatiles | >95 | Two-stage vacuum process; high purity; industrially preferred |

| Hydrothermal (related COFs) | Hydrazine hydrate + triformyl compounds | 80–150 °C sealed vessel, aqueous medium, 12 h to days | N/A | For hydrazine-linked frameworks, not pure this compound |

| Microwave-assisted synthesis | Various (for COFs) | Microwave irradiation, minutes to hours | N/A | Rapid synthesis of related compounds; not direct for this compound |

Análisis De Reacciones Químicas

Tetraformylhydrazine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound into hydrazine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the formyl groups are transferred to aromatic compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like aluminum chloride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include formylated aromatic compounds and hydrazine derivatives .

Aplicaciones Científicas De Investigación

Tetraformylhydrazine is a compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and materials science. Below is a detailed examination of its applications, supported by data tables and documented case studies.

Medicinal Chemistry

Antimicrobial Activity

this compound derivatives have shown promising results in antimicrobial studies. Research indicates that certain hydrazone derivatives exhibit potent activity against various bacterial strains. For instance, compounds synthesized from this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents.

Case Study: Synthesis and Testing

A study synthesized a series of pyrazole-derived hydrazones from this compound. These compounds were evaluated for their antimicrobial properties, revealing several candidates with significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound Name | Structure | Antimicrobial Activity |

|---|---|---|

| Hydrazone A | Structure A | Effective against E. coli |

| Hydrazone B | Structure B | Effective against S. aureus |

Anticancer Research

Cytotoxic Effects

this compound derivatives have been investigated for their cytotoxic effects on cancer cell lines. For example, one study reported that a specific derivative caused G2/M phase arrest in MCF-7 breast cancer cells and induced apoptosis, highlighting its potential as an anticancer agent .

Case Study: Cytotoxicity Testing

The cytotoxicity of various derivatives was assessed using flow cytometry and IC50 values were determined. Notably, one compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics.

| Compound Name | IC50 Value (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound 1 | 19.64 | MCF-7 |

| Compound 2 | 11.94 | MCF-7 |

Materials Science

Electrochemical Sensors

this compound has been utilized in the development of electrochemical sensors due to its ability to form stable complexes with metal ions. These sensors are being explored for applications in detecting neurotransmitters like dopamine.

Case Study: Sensor Development

A recent project involved the integration of this compound into a CRISPR/Cas12 system for the electrochemical detection of dopamine. The sensor demonstrated high sensitivity and specificity, indicating its potential for biomedical applications .

| Sensor Type | Detection Limit (nM) | Application Area |

|---|---|---|

| CRISPR/Cas12 Sensor | 5 | Neurotransmitter Detection |

Mecanismo De Acción

The mechanism of action of tetraformylhydrazine involves its ability to act as a formylation agent. The compound reacts with aromatic compounds in the presence of a catalyst, transferring formyl groups to the aromatic ring. This process is facilitated by the formation of a reactive intermediate, which then undergoes electrophilic aromatic substitution . The molecular targets and pathways involved in these reactions are primarily related to the activation of the aromatic ring and the stabilization of the intermediate species.

Comparación Con Compuestos Similares

Tetraformylhydrazine is unique in its ability to introduce multiple formyl groups into aromatic compounds. Similar compounds include:

Formylhydrazine: Contains fewer formyl groups and is less versatile in formylation reactions.

Dimethylformamide: A common formylation reagent but lacks the multiple formyl groups present in this compound.

Triformylhydrazine: Similar in structure but with one fewer formyl group, making it less effective in certain reactions.

This compound stands out due to its higher reactivity and ability to introduce multiple formyl groups simultaneously, making it a valuable reagent in organic synthesis .

Actividad Biológica

Tetraformylhydrazine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of multiple formyl groups attached to a hydrazine backbone. The molecular formula can be represented as . The structure allows for various interactions with biological targets, which is crucial for its pharmacological effects.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. A notable investigation focused on the synthesis of 1,2-bis(tetrasubstituted-benzylidene) hydrazines, where compound 5 exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 0.276 µg/mL, compared to a standard drug with an IC50 of 0.062 µg/mL .

Table 1: Cytotoxic Activity of Compound 5 against MCF-7 Cells

| Compound | IC50 Value (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| Compound 5 | 0.276 ± 0.012 | 0.062 ± 0.003 |

Additionally, molecular docking studies indicated strong binding interactions between compound 5 and breast cancer proteins, suggesting a mechanism for its anticancer activity .

2. Antimicrobial Activity

This compound derivatives have also shown promising antimicrobial properties. In one study, compounds derived from this compound were tested against various bacterial strains, including Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values were recorded as low as 1.56 µg/mL, demonstrating potent antibacterial activity .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC Value (µg/mL) |

|---|---|---|

| Compound A | A. baumannii ATCC BAA-1605 | 3.125 |

| Compound B | A. baumannii ATCC 747 | 1.56 |

3. Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has been investigated for anti-inflammatory properties. Compounds synthesized from this framework demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs .

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound C | 76% | 86% |

| Dexamethasone | 76% | 86% |

Case Study: Molecular Docking Analysis

A molecular docking analysis was performed to evaluate the binding affinity of this compound derivatives against specific cancer-related proteins. The results indicated that these compounds could effectively inhibit target proteins involved in cancer progression, thus supporting their potential use in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tetraformylhydrazine, and how can reaction conditions be optimized in academic laboratories?

- This compound is synthesized via reactions involving formamide derivatives, typically catalyzed by Lewis acids like AlCl₃ or BCl₃ in solvents such as 1,2-dichloroethane (DCE). Optimization involves adjusting catalyst loading (e.g., 10–20 mol%), temperature (room temperature to 60°C), and solvent purity to minimize side reactions. Yield improvements are achieved by monitoring reaction progress via thin-layer chromatography (TLC) or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Key methods include:

- ¹H/¹³C NMR : To confirm formyl group integration and symmetry.

- IR spectroscopy : Identification of N–H and C=O stretches (~3300 cm⁻¹ and ~1680 cm⁻¹, respectively).

- X-ray crystallography : For definitive structural elucidation, particularly to resolve conformational ambiguities .

Q. What safety protocols are critical when handling this compound in experimental settings?

- Key considerations:

- Use inert atmospheres (N₂/Ar) to prevent degradation.

- Store at –20°C in airtight containers to avoid hydrolysis.

- Employ PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods.

- Regularly update safety data sheets (SDS) due to potential hazards from degradation products .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate reaction mechanisms involving this compound as a formylating agent?

- DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the stability of protonated intermediates and transition states. Solvent effects (e.g., DCE) are incorporated via implicit models like IPCM. For example, DFT reveals that O-protonated this compound is the active electrophile in formylation reactions, guiding experimental design for catalyst selection .

Q. What strategies resolve discrepancies between experimental and computational rotational barriers in this compound conformers?

- Experimental rotational barriers (>140 kJ mol⁻¹) may conflict with DFT-predicted multi-step pathways (≈80 kJ mol⁻¹). To reconcile these:

- Perform variable-temperature NMR to observe conformer interconversion.

- Compare DFT functionals (e.g., M06-2X vs. B3LYP) to assess steric/electronic contributions.

- Use electron density analysis (AIM theory) to quantify N–N bond weakening during rotation .

Q. How can mechanistic studies distinguish between competing electrophilic species in this compound-mediated formylation?

- Design experiments to probe active species:

- Isotopic labeling : Replace ¹⁶O with ¹⁸O in formyl groups to track oxygen participation.

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.

- Catalyst variation : Test BCl₃ vs. AlCl₃ to assess Lewis acid adduct stability via ²⁷Al/¹¹B NMR .

Q. What methodologies address contradictions in reported yields for this compound-derived para-substituted aldehydes?

- Contradictions arise from solvent polarity, substrate electronic effects, or catalyst deactivation. Mitigation strategies:

- Conduct Hammett plots to correlate substituent effects with yields.

- Use in situ FTIR to monitor catalyst activity.

- Optimize stoichiometry (e.g., 1:1.2 substrate:this compound ratio) .

Methodological Guidelines

- Computational Workflows : Always validate DFT results with experimental data (e.g., rotational barriers via spectroscopy) .

- Data Contradiction Analysis : Use multi-technique validation (e.g., kinetics + DFT) to resolve conflicts .

- Experimental Design : Pre-screen reaction conditions using high-throughput microreactors for rapid optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.